![molecular formula C20H20FN3O2 B5624757 2-ethyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5624757.png)
2-ethyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-5-pyrimidinecarboxamide
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, cyclization, and functional group transformations. A related compound, "5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide," was synthesized through a series of reactions starting from ethyl 5-amino-1H-pyrazole-4-carboxylate, indicating the complexity and strategic planning required in synthesizing such molecules (Liu et al., 2016).
Molecular Structure Analysis
Determining the crystal structure is pivotal for understanding the spatial arrangement of atoms within the molecule. For instance, a similar pyrimidine derivative was analyzed through single-crystal X-ray diffraction, revealing its triclinic system and providing insights into its molecular geometry and intermolecular interactions (Mo et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and application. Studies on related compounds have shown transformations involving furan ring opening and recyclization, highlighting the reactivity and versatility of pyrimidine frameworks (Stroganova et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are critical for the application and handling of chemical compounds. For example, the crystal structure analysis provides valuable information on the compound's stability and solubility characteristics (Mo et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for further functionalization, are essential for designing and synthesizing new derivatives with desired activities. Investigations into related pyrimidine derivatives have explored their reactivity and provided insights into their chemical behavior (Stroganova et al., 2016).
Mechanism of Action
If the compound is a drug or has some biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include looking at what receptors it binds to, what biological pathways it affects, and what its effects are at the cellular level .
Safety and Hazards
properties
IUPAC Name |
2-ethyl-N-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-2-19-23-12-15(13-24-19)20(25)22-10-9-17(18-4-3-11-26-18)14-5-7-16(21)8-6-14/h3-8,11-13,17H,2,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIPGNAKYIQNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCCC(C2=CC=C(C=C2)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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